molecular formula C13H8F3N3O B2975214 3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338791-64-3

3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B2975214
CAS No.: 338791-64-3
M. Wt: 279.222
InChI Key: OGXJKYDDOOUGKY-UHFFFAOYSA-N
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Description

3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a compound that features a pyridine ring substituted with a pyridinylmethoxy group, a trifluoromethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pyridinylmethoxy group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridinylmethoxy)-5-methyl-2-pyridinecarbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(3-Pyridinylmethoxy)-5-chloro-2-pyridinecarbonitrile: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(pyridin-3-ylmethoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O/c14-13(15,16)10-4-12(11(5-17)19-7-10)20-8-9-2-1-3-18-6-9/h1-4,6-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXJKYDDOOUGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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